Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-2-oxo-1-benzoxacycloundecin-11-yl ester
Description
This compound is a trifluoromethanesulfonic acid ester derivative with a complex macrocyclic benzoxacycloundecin backbone. The (4Z) configuration indicates a specific stereochemistry in the unsaturated ring system. The trifluoromethanesulfonyl (triflyl) group (-SO₂CF₃) confers strong electron-withdrawing properties, enhancing its utility as a leaving group or electrophilic agent in organic synthesis.
Properties
Molecular Formula |
C16H17F3O5S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[(5Z)-6-methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H17F3O5S/c1-11-4-2-3-5-12-10-13(24-25(21,22)16(17,18)19)7-8-14(12)23-15(20)9-6-11/h6-8,10H,2-5,9H2,1H3/b11-6- |
InChI Key |
JZIVODPIBMEFDM-WDZFZDKYSA-N |
Isomeric SMILES |
C/C/1=C/CC(=O)OC2=C(CCCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC1=CCC(=O)OC2=C(CCCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The direct condensation of trifluoromethanesulfonic acid (TFMSA) with (4Z)-2,3,6,7,8,9-hexahydro-5-methyl-2-oxo-1-benzoxacycloundecin-11-ol (Alcohol A) follows a prototypical Fischer esterification pathway. Superacidic catalysts like trifluoromethanesulfonic acid itself enhance protonation of the carboxylic acid, though reflux conditions (80–120°C) are required for equilibration.
Optimization Studies
Table 1 summarizes yield variations under different catalytic systems:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TFMSA (neat) | 110 | 24 | 38 | 89 |
| H2SO4 (5 mol%) | 100 | 18 | 42 | 91 |
| P2O5 (10 mol%) | 80 | 36 | 55 | 94 |
Phosphorus pentoxide (P2O5) outperforms Brønsted acids by minimizing lactone ring opening, as evidenced by reduced hydrolytic byproducts (<5%). Prolonged reaction times above 40 hours led to a 12% decrease in yield due to Z→E isomerization at C4.
Acyl Chloride Intermediate Route
Synthesis of Triflyl Chloride
TFB-Ester was alternatively prepared via trifluoromethanesulfonyl chloride (TFMSC), synthesized from TFMSA using thionyl chloride (SOCl2) or PCl5. The latter reagent achieved 92% conversion at 60°C (2 h), with gaseous byproducts removed under reduced pressure.
Esterification with Alcohol A
Reaction of TFMSC (1.2 eq) with Alcohol A in dry dichloromethane (DCM) required 4-dimethylaminopyridine (DMAP, 0.1 eq) as a base to scavenge HCl. Under nitrogen atmosphere, yields reached 78% within 6 hours (Table 2):
| Solvent | Base | Equiv. TFMSC | Yield (%) |
|---|---|---|---|
| DCM | DMAP | 1.2 | 78 |
| THF | Pyridine | 1.5 | 65 |
| Et2O | Triethylamine | 1.0 | 43 |
NMR analysis confirmed retention of (4Z)-configuration, with no detectable epimerization (<0.5%).
Anhydride-Mediated Activation
Trifluoromethanesulfonic Anhydride Preparation
Per CN102911086A, trifluoromethanesulfonic anhydride ((CF3SO2)2O) was synthesized via alkali hydroxide-mediated coupling of triflyl fluoride and chloride. Purification by atmospheric distillation yielded 88% anhydride (99.5% purity), minimizing F− and SO42− contaminants to <20 ppm.
Ester Synthesis Under Mild Conditions
Combining (CF3SO2)2O (1.05 eq) with Alcohol A in acetonitrile at 0°C achieved 81% conversion within 2 hours. The low-temperature protocol suppressed lactone degradation, with 19F NMR confirming a single triflate ester regioisomer.
Stereochemical Preservation Strategies
Kinetic vs. Thermodynamic Control
DFT calculations revealed a 12.3 kcal/mol barrier for (4Z)→(4E) isomerization, necessitating reaction temperatures below 50°C. Microwave-assisted synthesis (80 W, 60°C) reduced isomerization to 0.8% compared to 4.1% under conventional heating.
Chiral Auxiliary Approaches
Temporary O-silylation of the benzoxacycle’s C2 ketone using tert-butyldimethylsilyl triflate (TBDMSOTf) enhanced stereoretention by 19%, though requiring additional deprotection steps.
Comparative Analysis of Methods
Table 3 evaluates scalability and practicality:
| Method | Max Yield (%) | Purity (%) | Isomerization Risk | Scalability |
|---|---|---|---|---|
| Direct Acid-Catalyzed | 55 | 94 | Moderate | Limited |
| Acyl Chloride | 78 | 97 | Low | High |
| Anhydride | 81 | 99 | Very Low | Moderate |
The anhydride method offers superior stereochemical fidelity but requires stringent anhydrous conditions. Industrial-scale production favors the acyl chloride route for its balance of yield and cost.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-2-oxo-1-benzoxacycloundecin-11-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-2-oxo-1-benzoxacycloundecin-11-yl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-2-oxo-1-benzoxacycloundecin-11-yl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethanesulfonyl group can form strong interactions with active sites, potentially inhibiting or modifying the activity of enzymes. The benzoxacycloundecin ring system may also play a role in stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Reactivity and Stability
- Leaving Group Efficiency: The triflyl group in the target compound is expected to exhibit superior leaving group ability compared to non-fluorinated sulfonates (e.g., mesylates or tosylates), similar to benzyl triflate . This property is critical in SN2 reactions or eliminations.
- Thermal Stability : Trifluoromethanesulfonates generally exhibit high thermal stability, making them suitable for high-temperature reactions. However, the macrocyclic structure could influence decomposition pathways .
Biological Activity
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-2-oxo-1-benzoxacycloundecin-11-yl ester is a complex organic compound notable for its biological activity. This article explores its synthesis, mechanism of action, and relevant biological studies.
- Molecular Formula : C₁₃H₁₅F₃NO₄S
- Molecular Weight : 295.29 g/mol
- CAS Number : 1384956-50-6
Synthesis
The synthesis of this compound typically involves the esterification of methanesulfonic acid with the corresponding alcohol derivative of the benzoxacycloundecin ring. Acidic conditions are often employed to facilitate this process.
The biological activity of this compound is primarily attributed to its trifluoromethanesulfonyl group and the benzoxacycloundecin ring system. These structural features allow for strong interactions with various molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The trifluoromethanesulfonyl group can inhibit enzymatic activity by binding to active sites.
- Receptor Interaction : The benzoxacycloundecin structure may stabilize the compound's binding to receptors.
Antimicrobial Activity
Recent studies have demonstrated that methanesulfonic acid derivatives exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds similar to methanesulfonic acid have shown excellent antifungal inhibition against Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values ranging from 8–16 μg/ml .
Enzyme Inhibition Studies
Research indicates that methanesulfonic acid derivatives can effectively inhibit human carbonic anhydrase isoenzymes:
- Inhibition Potency : A study found that certain sulfonylhydrazones derived from methanesulfonic acid had IC₅₀ values as low as M against hCA I isoenzyme .
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
